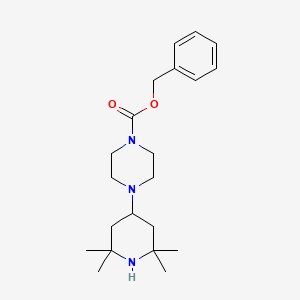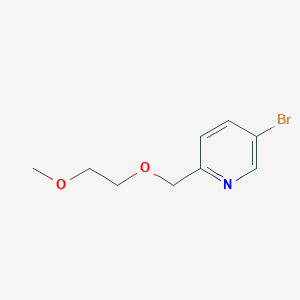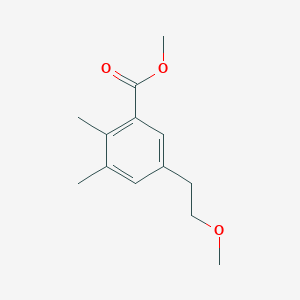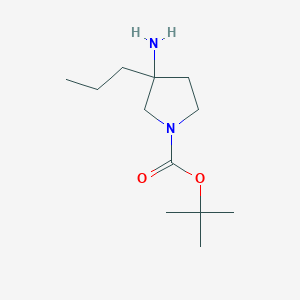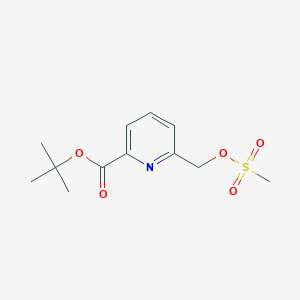
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives. It is characterized by the presence of a tert-butyl ester group at the 2-position of the pyridine ring and a methylsulfonyloxymethyl group at the 6-position. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2-carboxylic acid.
Esterification: The carboxylic acid group is esterified with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid to form tert-butyl pyridine-2-carboxylate.
Methylsulfonylation: The methylsulfonyloxymethyl group is introduced at the 6-position of the pyridine ring through a nucleophilic substitution reaction. This involves the use of a methylsulfonyl chloride reagent and a base such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large-scale esterification of pyridine-2-carboxylic acid with tert-butyl alcohol using industrial reactors.
Continuous Flow Methylsulfonylation: The methylsulfonylation step is carried out in continuous flow reactors to ensure efficient and consistent production.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methylsulfonyloxymethyl group can be displaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyloxymethyl group, leading to the formation of sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or thiols, typically in the presence of a base like triethylamine.
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products
Nucleophilic Substitution: Substituted pyridine derivatives.
Hydrolysis: Pyridine-2-carboxylic acid derivatives.
Oxidation: Sulfone derivatives.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceutical agents due to its potential biological activity.
Material Science: It is explored for its potential use in the development of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate involves its interaction with molecular targets through its functional groups. The ester and methylsulfonyloxymethyl groups can participate in various chemical reactions, leading to the formation of active intermediates that interact with biological targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Tert-butyl 4-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate
- Tert-butyl 3-methoxypyrrolidine-1-carboxylate
Uniqueness
Tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate is unique due to the specific positioning of its functional groups on the pyridine ring, which imparts distinct reactivity and potential biological activity
Eigenschaften
Molekularformel |
C12H17NO5S |
|---|---|
Molekulargewicht |
287.33 g/mol |
IUPAC-Name |
tert-butyl 6-(methylsulfonyloxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C12H17NO5S/c1-12(2,3)18-11(14)10-7-5-6-9(13-10)8-17-19(4,15)16/h5-7H,8H2,1-4H3 |
InChI-Schlüssel |
XNZTXEWYXUHIAK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=N1)COS(=O)(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


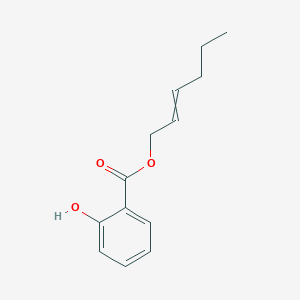

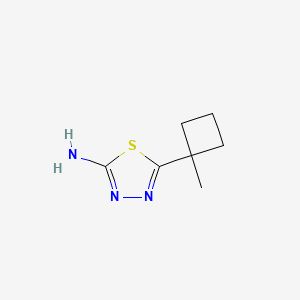
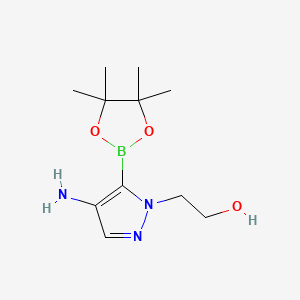
![1-[2-(4-Aminophenyl)acetyl]azetidin-2-one](/img/structure/B13882959.png)
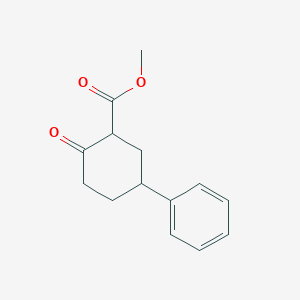

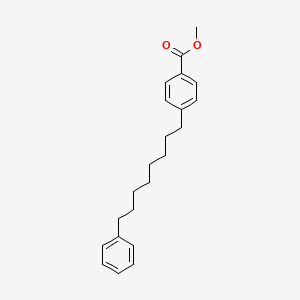
![2,3,6,7-Tetrachloro-5-methylthieno[3,2-b]pyridine](/img/structure/B13882995.png)
